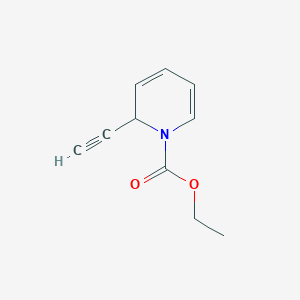![molecular formula C6H7NO4 B067783 (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione CAS No. 166318-57-6](/img/structure/B67783.png)
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione, also known as MFA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MFA-1 is a member of the oxazole family and has a unique chemical structure that makes it an interesting target for research. In
Mecanismo De Acción
The mechanism of action of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation and bacterial growth. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and topoisomerase, which is involved in DNA structure maintenance.
Efectos Bioquímicos Y Fisiológicos
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to have several biochemical and physiological effects. In cancer cells, (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been reported to induce apoptosis, which is programmed cell death. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also been shown to inhibit cancer cell migration and invasion. In bacteria, (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to inhibit cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in lab experiments is its unique chemical structure, which makes it an interesting target for research. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also shown activity against several types of cancer cells and bacteria, which makes it a potential lead compound for drug discovery and development. However, one limitation of using (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability for research.
Direcciones Futuras
There are several future directions for research on (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to explore the potential of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione as a lead compound for drug discovery and development. Additionally, further research is needed to determine the safety and efficacy of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in vivo.
Métodos De Síntesis
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione was first reported by researchers at the University of California, San Diego in 2013. The synthesis involves the use of a chiral auxiliary to control the stereochemistry of the product. The final step involves the formation of the oxazole ring by the reaction of a nitrone and an aldehyde.
Aplicaciones Científicas De Investigación
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has shown potential as a lead compound for drug discovery and development. It has been reported to have activity against several types of cancer cells, including breast, lung, and colon cancer. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
166318-57-6 |
|---|---|
Nombre del producto |
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione |
Fórmula molecular |
C6H7NO4 |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione |
InChI |
InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1 |
Clave InChI |
QLEBDYCDZAPYJD-DZSWIPIPSA-N |
SMILES isomérico |
C[C@]12[C@H](COC1=O)OC(=O)N2 |
SMILES |
CC12C(COC1=O)OC(=O)N2 |
SMILES canónico |
CC12C(COC1=O)OC(=O)N2 |
Sinónimos |
Furo[3,4-d]oxazole-2,4-dione, tetrahydro-3a-methyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



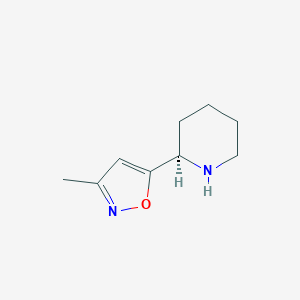

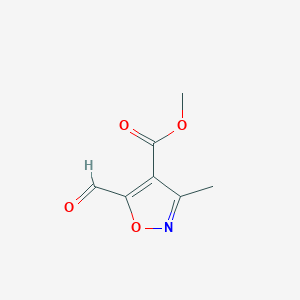
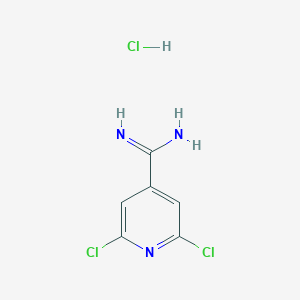




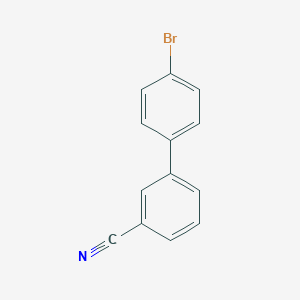


![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
